molecular formula C13H18N2O3 B8366735 6-(tert-Butoxycarbonylamino)pyridine-2-propionaldehyde

6-(tert-Butoxycarbonylamino)pyridine-2-propionaldehyde

Cat. No. B8366735
M. Wt: 250.29 g/mol
InChI Key: BZKBOWSHVZHWMJ-UHFFFAOYSA-N
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Patent
US06514964B1

Procedure details

To a stirring solution of N-[6-(3,4-dihydroxybutyl)(2-pyridyl)](tert-butoxy)carboxamide in tetrahydrofuran/water (1 eq/1 eq, 0.1M) was added sodium metaperiodate (1.3 eq) at 0° C. and stirred for 1 hr. The reaction was warmed to room temperature and diluted with ethyl acetate. The reaction was extracted with saturated sodium bicarbonate, dried with sodium sulfate, filtered and concentrated in vacuo to yield the product. EI-MS m/z 251(M+H)+
Name
N-[6-(3,4-dihydroxybutyl)(2-pyridyl)](tert-butoxy)carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2](CO)[CH2:3][CH2:4][C:5]1[N:10]=[C:9]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:8]=[CH:7][CH:6]=1.O1CCCC1.O.I([O-])(=O)(=O)=O.[Na+]>C(OCC)(=O)C>[C:15]([O:14][C:12]([NH:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:4][CH2:3][CH:2]=[O:1])[N:10]=1)=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
N-[6-(3,4-dihydroxybutyl)(2-pyridyl)](tert-butoxy)carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCC1=CC=CC(=N1)NC(=O)OC(C)(C)C)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1=NC(=CC=C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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